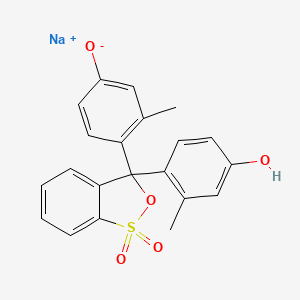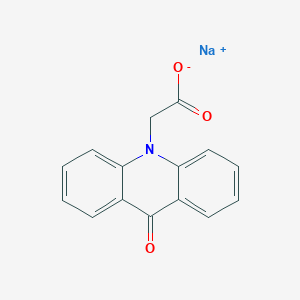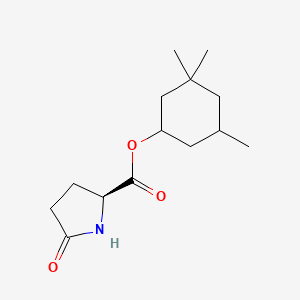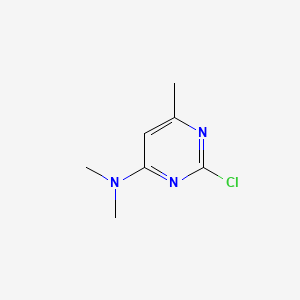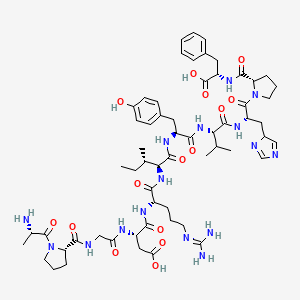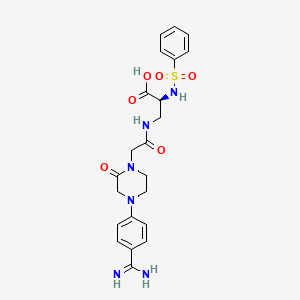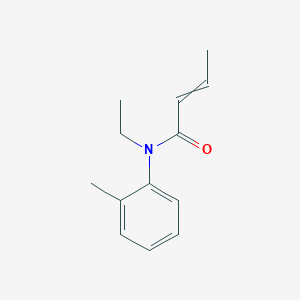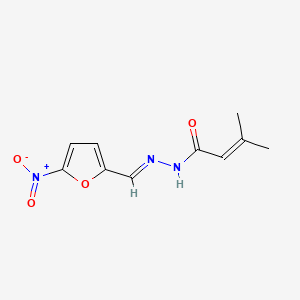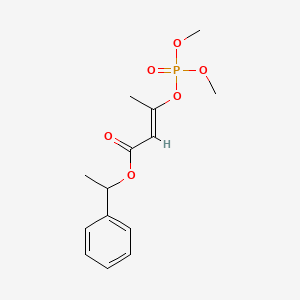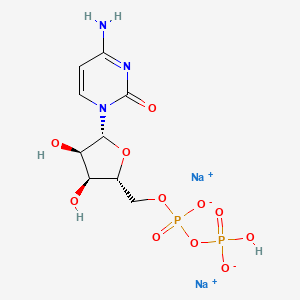
Cytidin-5'-diphosphat Dinatriumsalz
Übersicht
Beschreibung
Disodium cytidine 5’-diphosphate (also known as CDP) is a compound with the molecular formula C9H13N3Na2O11P2 . It has a molecular weight of 447.14 g/mol . It is a key intermediate in the metabolism of phospholipids . CDP acts as a substrate of nucleoside diphosphatase kinase to produce CTP for supporting DNA and RNA biosynthesis .
Synthesis Analysis
The condensation of III with dicyclohexylguanidinium cytidine 5’-phosphoramidate (II) gave cytidine 5’-diphosphate-N-carbobenzyloxy-L-serine (IV), which was hydrogenated with palladised charcoal to obtain cytidine 5’-diphophate-L-serine .
Molecular Structure Analysis
The molecular structure of Disodium cytidine 5’-diphosphate is highly folded. The CMP-5’ parts of the molecules in the crystal structure are strongly linked by metal ligation and hydrogen bonds leaving the phosphoryl-choline residues relatively free .
Chemical Reactions Analysis
CDP is used as a substrate of nucleoside diphosphatase kinase to produce CTP for supporting DNA and RNA biosynthesis and of ribonucleotide reductase to product dCMP .
Physical And Chemical Properties Analysis
Disodium cytidine 5’-diphosphate has a molecular weight of 447.14 g/mol. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 11. It has a rotatable bond count of 6 .
Wissenschaftliche Forschungsanwendungen
Hemmung von Ectonukleotidasen
Cytidin-5'-monophosphat Dinatriumsalz wird als Hemmstoff von Ectonukleotidasen (ENTase) verwendet, um die 5'-ENTase-Aktivität in kortikalen Neuronen während In-vitro-Studien zu untersuchen. Dies hilft, die Rolle von ENTasen in der neuronalen Aktivität und Signalübertragung zu verstehen .
Bakterielle Wachstumsstudien
Diese Verbindung wird in Nukleotid-Stammlösungen verwendet, um ihre Wirkung auf das Wachstum ausgewählter Bakterienstämme zu bestimmen, die den Dünndarm von Ferkeln dominieren, und so Einblicke in die Darmflora und Gesundheit zu gewinnen .
RNA-Synthese
Cytidin-5'-triphosphat Dinatriumsalz dient als Vorläufer für die großtechnische RNA-Synthese, die für die Prozesse der In-vitro-Transkription in der Gentechnik und der molekularbiologischen Forschung von grundlegender Bedeutung ist .
Luminometrie-Analyse
Es wird auch für die Umwandlung von Adenosinmonophosphat (AMP) in Adenosindiphosphat (ADP) in der Luminometrie-Analyse verwendet, die für die Untersuchung des zellulären Energietransfers und der ATP-Produktion entscheidend ist .
Metabolit-Identifizierung
Als physiologischer Metabolit wird Cytidin-5'-diphosphocholin Natriumsalz Dihydrat im Kennedy-Weg zur Identifizierung von Gemcitabin-Diphosphocholin (GdPC) mit Hilfe der Methode der Flüssigchromatographie-Massenspektrometrie (LC-MS/MS) verwendet .
Biochemische Forschung
In der Strukturbiologie und biochemischen Forschung wird Cytidin-5'-diphosphat Dinatriumsalz umfassend als ein wichtiges Zwischenprodukt bei der Biosynthese von Phospholipiden und Nukleinsäuren eingesetzt und spielt eine entscheidende Rolle bei der Untersuchung des Zellstoffwechsels und der Enzymmechanismen .
Wirkmechanismus
Target of Action
Cytidine-5’-diphosphate disodium salt, also known as 5’-Cdp disodium salt or Disodium cytidine 5’-diphosphate, primarily targets the Uridine-cytidine kinase 2 . This enzyme plays a crucial role in the phosphorylation of uridine and cytidine to uridine monophosphate and cytidine monophosphate .
Mode of Action
The compound interacts with its target by acting as a substrate for the kinase . It is involved in the production of CTP, which supports DNA and RNA biosynthesis . Additionally, it serves as a substrate for ribonucleotide reductase, leading to the production of dCMP .
Biochemical Pathways
Cytidine-5’-diphosphate disodium salt is involved in several biochemical pathways. It acts as a carrier for phosphorylcholine, diacylglycerol, and other molecules during phospholipid synthesis . It also plays a role in the biosynthesis of pyrimidines .
Pharmacokinetics
It is known that the compound should be stored under desiccating conditions at -20°c for up to 12 months .
Result of Action
The action of Cytidine-5’-diphosphate disodium salt results in the production of CTP, supporting DNA and RNA biosynthesis . It also leads to the production of dCMP via ribonucleotide reductase . These processes are essential for cell growth and development.
Action Environment
The action of Cytidine-5’-diphosphate disodium salt can be influenced by environmental factors. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be prevented, and non-sparking tools should be used . These precautions help to maintain the compound’s efficacy and stability.
Safety and Hazards
According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Biochemische Analyse
Biochemical Properties
Cytidine-5’-diphosphate disodium salt plays a crucial role in biochemical reactions. It is synthesized from cytidine monophosphate (CMP) or uridine monophosphate (UMP) by the transfer of a phosphoryl group, catalyzed by the enzyme uridylate kinase (UMPK) . It interacts with various enzymes and proteins, including nucleoside diphosphatase kinase, to produce CTP for supporting DNA and RNA biosynthesis . It also serves as a substrate for ribonucleotide reductase to produce dCMP .
Cellular Effects
The effects of Cytidine-5’-diphosphate disodium salt on cells are significant. It influences cell function by supporting DNA and RNA biosynthesis . It also plays a role in cell signaling pathways and gene expression . Furthermore, it has an impact on cellular metabolism, particularly in the synthesis of phosphatidylcholine, a major component of cell membranes .
Molecular Mechanism
At the molecular level, Cytidine-5’-diphosphate disodium salt exerts its effects through various mechanisms. It binds with biomolecules and participates in enzyme activation or inhibition . For instance, it is involved in the conversion of CTP to CDP intermediates like CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine for phospholipid biosynthesis .
Dosage Effects in Animal Models
The effects of Cytidine-5’-diphosphate disodium salt can vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied, it is known that citicoline, a compound closely related to Cytidine-5’-diphosphate disodium salt, has shown beneficial effects in animal models of stroke and cognitive impairments .
Metabolic Pathways
Cytidine-5’-diphosphate disodium salt is involved in several metabolic pathways. It interacts with enzymes or cofactors in the synthesis of DNA and RNA . It also plays a role in the biosynthesis of acetylcholine, a neurotransmitter .
Eigenschaften
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDYAAWYYNVXEB-WFIJOQBCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Na2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54394-90-0 | |
| Record name | Disodium cytidine 5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054394900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DISODIUM CYTIDINE 5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8B9F7OXES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




